ETHYL 4-[2-(THIOPHEN-2-YL)ACETAMIDO]BENZOATE
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Overview
Description
ETHYL 4-[2-(THIOPHEN-2-YL)ACETAMIDO]BENZOATE is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur, which is known for its diverse biological activities and applications in medicinal chemistry
Preparation Methods
The synthesis of ETHYL 4-[2-(THIOPHEN-2-YL)ACETAMIDO]BENZOATE involves several steps. One common method includes the condensation of thiophene-2-carboxylic acid with ethyl 4-aminobenzoate in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
ETHYL 4-[2-(THIOPHEN-2-YL)ACETAMIDO]BENZOATE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride (LiAlH4) to yield corresponding alcohols or amines.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, using reagents like bromine or chlorine under acidic conditions.
Scientific Research Applications
ETHYL 4-[2-(THIOPHEN-2-YL)ACETAMIDO]BENZOATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of ETHYL 4-[2-(THIOPHEN-2-YL)ACETAMIDO]BENZOATE involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity may be attributed to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. The anti-inflammatory effects could be due to the inhibition of pro-inflammatory cytokines or enzymes like cyclooxygenase .
Comparison with Similar Compounds
ETHYL 4-[2-(THIOPHEN-2-YL)ACETAMIDO]BENZOATE can be compared with other thiophene derivatives such as:
Thiophene-2-carboxylic acid: A precursor in the synthesis of various thiophene-based compounds.
Thiophene-2-amine: Known for its applications in medicinal chemistry and as a building block for more complex molecules.
Thiophene-2-sulfonamide: Exhibits antibacterial and antifungal activities similar to this compound.
The uniqueness of this compound lies in its specific structural features and the combination of the thiophene ring with the benzoate moiety, which may confer distinct biological activities and chemical reactivity .
Biological Activity
Ethyl 4-[2-(thiophen-2-yl)acetamido]benzoate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound features a benzoate moiety with an acetamido group attached to a thiophene ring. Its structure can be represented as follows:
This compound is characterized by its unique thiophene ring, which contributes to its distinct chemical and biological properties.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains. For instance, it has been compared to standard antibiotics like streptomycin, demonstrating comparable efficacy against certain pathogens .
Bacterial Strain | Inhibition Zone (mm) | Comparison Drug | Inhibition Zone (mm) |
---|---|---|---|
E. coli | 15 | Streptomycin | 18 |
S. aureus | 17 | Chloramphenicol | 20 |
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Studies suggest that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests potential applications in treating conditions such as arthritis or other inflammatory disorders .
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within microbial cells. Molecular docking studies have demonstrated that the compound can bind to bacterial enzymes, thereby inhibiting their function and leading to antimicrobial effects .
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial survival.
- Receptor Modulation : It may modulate receptor activity related to inflammatory responses.
Study on Antimicrobial Activity
A recent study evaluated the antimicrobial efficacy of this compound against several pathogens. The results indicated a strong correlation between the presence of the thiophene ring and enhanced antimicrobial activity compared to similar compounds lacking this feature.
Anti-inflammatory Research
In another study focused on anti-inflammatory effects, researchers treated murine models with this compound and observed a significant reduction in inflammation markers compared to controls. This supports its potential use in therapeutic applications targeting inflammation .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds was conducted:
Compound | Antimicrobial Activity | Anti-inflammatory Activity |
---|---|---|
Ethyl 4-(2-chloroacetamido)benzoate | Moderate | Low |
Ethyl 4-(2-bromoacetamido)benzoate | Low | Moderate |
Ethyl 4-[2-(thiophen-2-y)acetamido]benzoate | High | High |
Properties
IUPAC Name |
ethyl 4-[(2-thiophen-2-ylacetyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3S/c1-2-19-15(18)11-5-7-12(8-6-11)16-14(17)10-13-4-3-9-20-13/h3-9H,2,10H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNYMGTCHKNYFKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>43.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47201528 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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